molecular formula C13H19N5O2 B2738160 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 332116-03-7

8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2738160
CAS No.: 332116-03-7
M. Wt: 277.328
InChI Key: YNWGDLGPNITDNQ-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetically designed purine-2,6-dione derivative of significant interest in medicinal chemistry and early-stage drug discovery. This compound is characterized by the incorporation of an azepane ring, a seven-membered N-heterocycle, at the 8-position of the purine-dione core. Such seven-membered N-heterocyclic scaffolds are recognized as privileged structures in the development of novel bioactive molecules and are found in compounds evaluated for a wide spectrum of activities, including central nervous system (CNS) disorders, cancer, and antibacterial applications . The structural motif of purine-2,6-diones is a versatile platform for designing ligands for various biological targets. Research on closely related analogs has demonstrated potent affinity for key serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT7, suggesting potential value for this compound in neuropsychiatric research, particularly in the investigation of new agents with potential anxiolytic or antidepressant properties . Furthermore, structural modifications at the 7- and 8-positions of the purine-2,6-dione core are a established strategy in the search for novel acetylcholinesterase (AChE) inhibitors . The azepane substituent in this compound provides a distinct three-dimensional and electronic profile, making it a valuable chemical tool for probing structure-activity relationships (SAR), exploring novel mechanisms of action, and serving as a key synthetic intermediate for the development of more complex potential therapeutic agents.

Properties

IUPAC Name

8-(azepan-1-yl)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-16-10-9(11(19)17(2)13(16)20)14-12(15-10)18-7-5-3-4-6-8-18/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGDLGPNITDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and azepane.

    Reaction Conditions: The reaction usually requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the azepane, making it nucleophilic.

    Coupling Reaction: The nucleophilic azepane attacks the electrophilic carbon at the 8-position of the purine ring, forming the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated purine derivatives.

Scientific Research Applications

8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves:

    Molecular Targets: The compound may target enzymes or receptors involved in nucleic acid metabolism.

    Pathways: It can interfere with DNA or RNA synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects at the 8-Position

The 8-position of the xanthine core is critical for receptor affinity and selectivity. Key analogs and their substituents include:

Compound 8-Substituent Core Substitution Key Receptor Affinity (Ki, nM) Biological Activity
Target Compound Azepan-1-yl 1,3-dimethyl Not reported Hypothesized 5-HT1A/D2 modulation
8-Alkoxy derivatives (e.g., propoxy) Alkoxy groups 1,3-dimethyl 5-HT1A: <10; D2: ~85 5-HT1A agonists
8-(Piperazin-1-yl) derivatives Piperazine 1,3-dimethyl D2: ~85; 5-HT6: <10 Mixed 5-HT/D2 activity
8-(N-Ethylbenzylamino) derivatives N-Ethylbenzylamino 1,3-dimethyl 5-HT1A: <10; D2: variable Antagonistic/agonistic D2 activity
8-(6-Methylpyridin-2-yloxy) caffeine Pyridinyloxy 1,3,7-trimethyl CNS activity abolished Retained analgesic effects
  • Lipophilicity and Steric Effects: The azepan group is bulkier and more lipophilic than piperazine or alkoxy substituents. Lipophilic groups at the 8-position enhance affinity for 5-HT1A, 5-HT6, and D2 receptors, as seen in compounds with propoxy or N-ethylbenzylamino substituents . The azepane’s larger volume may further optimize receptor interactions but could reduce solubility.
  • Receptor Selectivity : 1,3-Dimethyl derivatives (vs. 3,7-dimethyl) exhibit higher affinity for D2 receptors (Ki = 85 nM vs. 1 nM for 3,7-dimethyl analogs) and 5-HT6 receptors, while 5-HT7 affinity remains unaffected by core substitution .

Functional Activity Profiles

  • 5-HT1A vs. D2 Modulation : Derivatives with 1,3-dimethyl cores and lipophilic 8-substituents (e.g., propoxy, azepan) often act as 5-HT1A agonists and D2 partial agonists/antagonists, mimicking atypical antipsychotics like aripiprazole .
  • Loss of CNS Activity : In caffeine-derived analogs (e.g., 8-(6-methylpyridin-2-yloxy)), substitution at the 8-position abolishes CNS stimulation but retains analgesia, suggesting azepan-substituted xanthines could similarly dissociate side effects from therapeutic benefits .

Structural Modifications and Therapeutic Potential

  • Analgesic vs. Psychotropic Effects : The azepan group’s steric bulk may favor peripheral over CNS activity, analogous to pyridinyloxy-substituted caffeine derivatives .

Key Research Findings and Data

Receptor Binding Data from Select Analogs

Compound ID 5-HT1A (Ki, nM) D2 (Ki, nM) 5-HT6 (Ki, nM) Functional Activity
8-Propoxy <10 85 <10 5-HT1A agonist
8-Piperazinyl 20 85 <10 D2 partial agonist
8-Azepan* Predicted <20 Predicted ~85 Predicted <10 Hypothesized mixed activity

*Predictions based on structural similarity to reported analogs.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Optimal affinity correlates with logP values between 2–4, achievable with azepan (predicted logP ~2.5) .
  • Substituent Volume : Larger groups (e.g., azepan vs. piperazine) may enhance 5-HT6/D2 selectivity but reduce metabolic stability .

Biological Activity

8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, characterized by an azepane ring and a fused purine base, suggests potential biological activities that are currently under investigation. This article reviews its biological activity, focusing on its pharmacological properties and interactions with various molecular targets.

Structural Characteristics

The compound features:

  • Purine Base Structure : Comprising fused imidazole and pyrimidine rings.
  • Azepane Ring : A seven-membered nitrogen-containing cycle that may enhance binding interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may exhibit several biological activities:

  • Enzyme Inhibition : Research is ongoing to determine its effectiveness as an inhibitor of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains, warranting further exploration of its therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
Enzyme InhibitionAChE inhibitor (IC50 values pending)
AntimicrobialEffective against specific strains
AntiviralPossible activity against viral pathogens

The precise mechanisms through which 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its biological effects are still being elucidated. Current hypotheses suggest that the azepane moiety may facilitate stronger interactions with target enzymes or receptors compared to other purine derivatives.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with AChE:

  • In Vitro Studies : Initial assays using Ellman’s method have indicated moderate to strong AChE inhibitory activity. For instance, compounds structurally related to 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have shown IC50 values ranging from 0.089 µM to 0.746 µM in related studies .
  • Molecular Docking Studies : These studies aim to visualize binding conformations and interaction modes between the compound and AChE, providing insights into its pharmacodynamics .

Comparative Analysis with Related Compounds

The unique structure of 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione allows for comparison with other purine derivatives. The following table summarizes notable compounds and their properties:

Table 2: Comparison of Related Purine Derivatives

Compound NameStructure FeaturesUnique Properties
Caffeine1,3,7-trimethylxanthineWell-known stimulant
Theophylline1,3-dimethylxanthineUsed in respiratory diseases
8-(azepan-1-yl)Azepane ring enhances bindingPotential AChE inhibition

Q & A

Q. What are the optimal synthetic routes for 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include nucleophilic substitution at the 8-position with azepane and alkylation at the 1- and 3-positions. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., K2_2CO3_3) enhance reactivity. Temperature control (60–80°C) and reaction time optimization (12–24 hours) are critical for achieving >70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Step Reagents/Conditions Yield Purity
8-SubstitutionAzepane, DMF, 70°C, 18h65%90%
1,3-DimethylationCH3_3I, K2_2CO3_3, DMSO, 80°C, 12h75%92%
Final PurificationColumn chromatography (EtOAc/Hexane)98%

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (400 MHz, DMSO-d6_6) identifies substituent positions (e.g., δ 3.2–3.5 ppm for azepan-1-yl protons). 13^{13}C NMR confirms carbonyl groups (δ 155–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (MeCN/H2_2O, 0.1% TFA) assess purity (>98%) with retention times ~8.2 min .
  • Mass Spectrometry (HRMS): ESI-MS ([M+H]+^+: m/z calc. 334.18, observed 334.17) validates molecular weight .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Stability: Incubate in buffers (pH 3–9, 37°C, 7 days). Monitor degradation via HPLC; instability is observed at pH <5 due to azepane ring hydrolysis .
  • Thermal Stability: Store solid compound at 4°C, 25°C, and 40°C for 6 months. Degradation <2% at 4°C vs. 8% at 40°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be elucidated for the azepan-1-yl substituent?

Methodological Answer:

  • Comparative SAR: Replace azepan-1-yl with cyclohexylamino () or piperazinyl () groups. Test in enzyme inhibition assays (e.g., PDE5 or kinase targets). Azepan-1-yl shows 3x higher potency than cyclohexylamino due to enhanced hydrophobic interactions .
  • Molecular Docking: Use AutoDock Vina to model interactions with PDE5 (PDB ID: 1TBF). Azepan-1-yl occupies a deep hydrophobic pocket, stabilizing the complex (ΔG = -9.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Use identical cell lines (e.g., HEK293 for PDE inhibition) and controls. Discrepancies in IC50_{50} values (e.g., 0.5 μM vs. 2.1 μM) often arise from varying ATP concentrations .
  • Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA). For example, SPR confirms KD_D = 120 nM for PDE5, aligning with biochemical data .

Q. What in silico methods predict target interactions and off-target effects?

Methodological Answer:

  • Virtual Screening: Use ChemAxon’s MarvinSketch to generate a 3D conformer library. Screen against DrugBank using SwissDock. Top hits include adenosine receptors (A2A_{2A}) and phosphodiesterases .
  • Molecular Dynamics (MD): Simulate binding to A2A_{2A} (GROMACS, 100 ns). Root-mean-square deviation (RMSD) <2 Å confirms stable binding .

Data Contradiction Analysis

Conflict Resolution Strategy Reference
Variability in PDE5 inhibition IC50_{50}Standardize ATP concentration (1 mM) and use recombinant human PDE5
Discrepant solubility dataUse equilibrium solubility (shake-flask method) in PBS (pH 7.4) vs. DMSO stock

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